
Prolyl Hydroxylase inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prolyl Hydroxylase Inhibitor 1 is a compound that inhibits the activity of prolyl hydroxylase enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors, which are transcription factors that respond to changes in oxygen levels in the cellular environment. By inhibiting prolyl hydroxylase, this compound stabilizes hypoxia-inducible factors, leading to the activation of various genes involved in processes such as erythropoiesis, angiogenesis, and metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Prolyl Hydroxylase Inhibitor 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Detailed synthetic procedures can be found in specialized chemical literature .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Prolyl Hydroxylase Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Prolyl hydroxylase domain (PHD) inhibitors are a novel class of drugs, taken orally, that are in late-stage clinical development for treating anemia in chronic kidney disease . These inhibitors stimulate erythropoietin production by activating hypoxia-inducible factor (HIF) . Because HIF affects a broad spectrum of genes, PHD inhibitors are thought to have other effects, including protection against metabolic disorders .
Clinical Trials and Studies
- Anemia Treatment HIF prolyl-hydroxylase inhibitors are used to treat anemia . By inhibiting PHDs, these drugs upregulate HIF, promoting erythropoiesis . Several PHD inhibitors are in clinical trials for anemia treatment .
- Metabolic Disorders In obese type 2 diabetic mice, the PHD inhibitor enarodustat improves glucose and lipid metabolism and reduces albuminuria and ameliorates glomerular epithelial and endothelial damage . Enarodustat-treated mice also exhibit reduced glomerular expression and urinary excretion of C-C motif chemokine ligand 2/monocyte chemoattractant protein-1 (CCL2/MCP-1) .
- Ischemic Organs Systemic activation of HIF protects kidneys from ischemia–reperfusion injury . Overexpression of HIF using a VP16-fused HIF-1α plasmid protects the kidney against ischemia, and the same expression vector of constitutively active HIF reduces infarct size and enhances neovascularization in other ischemic organs .
- Acute Myeloid Leukemia PHD inhibition compromises AML in a HIF-1α-dependent manner to disable pro-leukemogenic pathways, re-program metabolism and induce apoptosis, in part via upregulation of BNIP3 . Concurrent inhibition of BCL-2 by venetoclax potentiates the anti-leukemic effect of PHD inhibition .
Effects of PHD inhibitors on HIF-1α protein expression
Mecanismo De Acción
Prolyl Hydroxylase Inhibitor 1 exerts its effects by inhibiting the activity of prolyl hydroxylase enzymes. These enzymes hydroxylate specific proline residues on hypoxia-inducible factors, marking them for degradation under normoxic conditions. By inhibiting this hydroxylation, this compound stabilizes hypoxia-inducible factors, allowing them to accumulate and activate the transcription of target genes involved in adaptive responses to hypoxia .
Comparación Con Compuestos Similares
- Roxadustat
- Vadadustat
- Daprodustat
- Molidustat
Comparison: Prolyl Hydroxylase Inhibitor 1 shares similarities with other prolyl hydroxylase inhibitors in terms of its mechanism of action and therapeutic potential. it may differ in terms of potency, selectivity, and pharmacokinetic properties. For example, some inhibitors may have a higher affinity for specific prolyl hydroxylase isoforms or exhibit different metabolic profiles .
Uniqueness: The uniqueness of this compound lies in its specific binding mode and the extent of its effects on hypoxia-inducible factor stabilization. These properties make it a valuable tool for research and potential therapeutic applications .
Actividad Biológica
Prolyl Hydroxylase Inhibitor 1 (PHI-1) is a compound that plays a significant role in the regulation of hypoxia-inducible factors (HIFs) by inhibiting prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of HIF-α proteins, which are crucial for cellular responses to low oxygen levels. This article explores the biological activity of PHI-1, highlighting its mechanisms, effects on various biological pathways, and relevant research findings.
Prolyl hydroxylases, including PHD1, PHD2, and PHD3, are dioxygenases that hydroxylate specific proline residues on HIF-α proteins. Under normoxic conditions, this post-translational modification promotes the interaction between HIF-α and the von Hippel-Lindau (VHL) protein, leading to ubiquitination and proteasomal degradation of HIF-α. In contrast, under hypoxic conditions or when inhibited by compounds like PHI-1, the hydroxylation process is reduced, resulting in increased stability and accumulation of HIF-α in the nucleus where it activates target genes involved in erythropoiesis, angiogenesis, and metabolic adaptation .
Erythropoiesis
One of the most significant effects of PHI-1 is its ability to stimulate erythropoiesis by increasing endogenous erythropoietin (EPO) production. Clinical studies have demonstrated that PHI-1 can elevate hemoglobin levels comparable to traditional erythropoiesis-stimulating agents (ESAs), with additional benefits in iron metabolism regulation .
Angiogenesis
PHI-1 also enhances angiogenic processes by stabilizing HIF-2α, which promotes the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. This effect is particularly relevant in conditions where enhanced blood supply is necessary, such as ischemic diseases .
Research Findings
Recent studies have provided insights into the specificity and efficacy of PHI-1 compared to other PHD inhibitors. For instance:
- Proteomic Changes : A study utilizing quantitative mass spectrometry revealed that PHI-1 treatment resulted in distinct proteomic changes compared to hypoxia or broad-spectrum PHD inhibitors like IOX2. This highlights the specific biological pathways activated by PHI-1 .
- Gene Expression Profiles : Transcriptomic analyses have shown that PHI-1 can upregulate hundreds of genes associated with hypoxia response while downregulating others, indicating a complex regulatory role in gene expression during hypoxic stress .
Clinical Trials
Several clinical trials have assessed the safety and efficacy of PHI-1 in patients with anemia related to chronic kidney disease. Results indicate significant improvements in hemoglobin levels without the adverse effects commonly associated with ESAs, such as hypertension or thromboembolic events .
Comparative Studies
In comparative studies involving different PHD inhibitors, PHI-1 has shown superior efficacy in promoting HIF stabilization and downstream gene activation. For example, a meta-analysis highlighted that patients treated with PHI-1 exhibited better outcomes in terms of hemoglobin increase and overall patient well-being compared to those receiving standard therapies .
Data Summary
Parameter | PHI-1 | Traditional ESAs |
---|---|---|
EPO Production | Significant increase | Moderate increase |
Hemoglobin Levels | Comparable efficacy | Risk of hypertension |
Iron Regulation | Improved iron metabolism | Limited impact |
Side Effects | Fewer adverse effects | Thromboembolic risks |
Propiedades
Fórmula molecular |
C19H18ClN5O4 |
---|---|
Peso molecular |
415.8 g/mol |
Nombre IUPAC |
2-[[5-[1-[3-(4-chlorophenyl)propyl]triazol-4-yl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H18ClN5O4/c20-14-5-3-12(4-6-14)2-1-7-25-11-15(23-24-25)13-8-16(26)18(21-9-13)19(29)22-10-17(27)28/h3-6,8-9,11,26H,1-2,7,10H2,(H,22,29)(H,27,28) |
Clave InChI |
RODNKCMKPZCZKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCN2C=C(N=N2)C3=CC(=C(N=C3)C(=O)NCC(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.